3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3',4',5'-trimethoxypropiophenone HCl
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Overview
Description
3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a piperazine ring, which is further connected to a trimethoxypropiophenone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring with the trifluoromethyl group.
Attachment of the Trimethoxypropiophenone Moiety: The next step involves the coupling of the piperazine derivative with 3’,4’,5’-trimethoxypropiophenone.
Formation of the Hydrochloride Salt: The final step is the conversion of the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl has a wide range of applications in scientific research:
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with enzymes. The trimethoxypropiophenone moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine Hydrochloride
- 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)-3-pyrrolidinol Hydrochloride
- 3-Chloro-4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-2-Butanone
Uniqueness
Compared to similar compounds, 3-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-3’,4’,5’-trimethoxypropiophenone HCl stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the trimethoxypropiophenone moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
23771-05-3 |
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Molecular Formula |
C23H28ClF3N2O4 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C23H27F3N2O4.ClH/c1-30-20-13-16(14-21(31-2)22(20)32-3)19(29)7-8-27-9-11-28(12-10-27)18-6-4-5-17(15-18)23(24,25)26;/h4-6,13-15H,7-12H2,1-3H3;1H |
InChI Key |
BKKODZLDSLOMFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
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